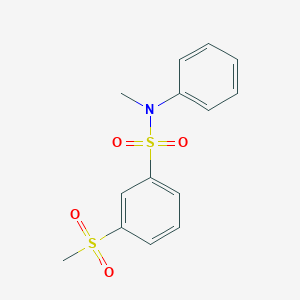![molecular formula C15H14FNO3 B5331207 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5331207.png)
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide, also known as JNJ-47965567, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. In
Mecanismo De Acción
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide exerts its therapeutic effects by binding to specific targets in the body. In cancer research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide targets the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide induces DNA damage and apoptosis in tumor cells. In inflammation research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide targets the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of inflammatory cytokines. By inhibiting PDE4, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide reduces the production of cytokines and, consequently, inflammation. In neurological disorder research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide targets the receptor N-methyl-D-aspartate (NMDA), which is involved in synaptic plasticity. By enhancing NMDA receptor function, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide improves cognitive function.
Biochemical and physiological effects:
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to have a range of biochemical and physiological effects in various studies. In cancer research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to induce DNA damage and apoptosis in tumor cells, while sparing normal cells. In inflammation research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to reduce the production of inflammatory cytokines and improve lung function in animal models of asthma. In neurological disorder research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to improve cognitive function and enhance synaptic plasticity in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. However, one limitation of 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
For research on 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide include exploring its efficacy in combination with other therapies, optimizing dosing regimens, and investigating its potential in other disease indications. Additionally, further studies are needed to elucidate the mechanisms underlying 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide's therapeutic effects and to identify potential biomarkers for patient selection.
Métodos De Síntesis
The synthesis of 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide involves the reaction of 4-fluorobenzyl alcohol with 3-methoxybenzoic acid in the presence of a coupling reagent and a base. The resulting intermediate is then treated with an amine to form the final product. This method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to inhibit the growth of tumor cells by targeting specific enzymes involved in cell proliferation. In inflammation research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to improve cognitive function by enhancing synaptic plasticity.
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIUMPSJMWWUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5331127.png)

![dimethyl 2,2'-[(2-oxo-1,3-cyclopentanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetate](/img/structure/B5331137.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5331141.png)
![{4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5331156.png)
![5-methyl-1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5331160.png)
![ethyl [(8-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetate](/img/structure/B5331168.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331179.png)
![dimethyl 1-cyclopropyl-4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5331199.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5331221.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5331232.png)

![3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5331253.png)